

^1H NMR and ^{13}C NMR spectrum of 3-Methyl-1-phenyl-2-butanone

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Compound of Interest

Compound Name: 3-Methyl-1-phenyl-2-butanone

Cat. No.: B1329488

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An In-Depth Technical Guide to the ^1H and ^{13}C NMR Spectrum of **3-Methyl-1-phenyl-2-butanone**

Introduction: Elucidating Molecular Architecture with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of modern organic chemistry for the unambiguous determination of molecular structure. Its ability to probe the magnetic properties of atomic nuclei within a molecule provides a detailed map of the chemical environment, connectivity, and stereochemistry of atoms. This guide offers an in-depth analysis of the ^1H (proton) and ^{13}C (carbon-13) NMR spectra of **3-Methyl-1-phenyl-2-butanone** (CAS 2893-05-2), a ketone utilized as a pharmaceutical intermediate.

As a Senior Application Scientist, the objective here is not merely to present data but to provide a cohesive interpretation grounded in the fundamental principles of NMR. We will deconstruct the spectra by correlating chemical shifts, signal integrations, and coupling patterns directly to the molecule's structural features. This analysis serves as a practical, field-proven workflow for researchers and drug development professionals engaged in structural characterization.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra, we must first dissect the molecular structure of **3-Methyl-1-phenyl-2-butanone** and identify all unique proton and carbon environments. The molecule's

asymmetry dictates that chemically distinct atoms will resonate at different frequencies, giving rise to separate signals.

The structure contains four distinct types of proton environments and eight unique carbon environments.

Figure 1: Structure of **3-Methyl-1-phenyl-2-butanone** with proton environments labeled (a-d).

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, the relative number of protons in each environment, and their connectivity.

Signal Prediction and Rationale

- **H(d) - Isopropyl Methyl Protons:** These six protons on the two methyl groups are equivalent due to free rotation around the C-C bond. They are adjacent to a single methine proton (H(c)), so their signal is expected to be split into a doublet ($n+1 = 1+1 = 2$). As they are standard alkyl protons, their chemical shift should be in the most upfield region, typically around 1.0-1.2 ppm.
- **H(c) - Isopropyl Methine Proton:** This single proton is adjacent to the six equivalent methyl protons (H(d)) and the carbonyl group. The six neighboring protons will split this signal into a septet ($n+1 = 6+1 = 7$). The proximity to the electron-withdrawing carbonyl group will shift this signal downfield compared to a typical alkyl methine proton, likely into the 2.8-3.2 ppm range.
- **H(a) - Benzylic Methylene Protons:** These two protons are adjacent to both the aromatic ring and the carbonyl group. This is a benzylic position, which typically appears around 2.3-2.8 ppm, but the adjacent carbonyl group will deshield them further, shifting them downfield. With no adjacent protons, this signal is expected to be a singlet. A predicted range would be 3.6-3.8 ppm.
- **H(b) - Aromatic Protons:** The five protons on the phenyl ring are in a complex environment. While ortho, meta, and para protons are technically distinct, they often overlap, especially on lower-resolution instruments, resulting in a complex multiplet. These signals are

characteristically found in the downfield region of 7.1-7.4 ppm due to the deshielding effect of the ring current.

Experimental Data and Interpretation

Experimental data aligns closely with these predictions. The spectrum is typically acquired in deuterated chloroform (CDCl_3).

Signal Label	Chemical Shift (δ , ppm)	Integration	Multiplicity	Assignment
H(d)	~1.1	6H	Doublet (d)	Isopropyl $-\text{CH}_3$
H(c)	~2.9	1H	Septet (sept)	Isopropyl $-\text{CH}$
H(a)	~3.7	2H	Singlet (s)	Benzylic $-\text{CH}_2-$
H(b)	~7.2-7.4	5H	Multiplet (m)	Phenyl $-\text{C}_6\text{H}_5$

Causality Behind Assignments:

- The 6H doublet at ~1.1 ppm is unequivocally assigned to the two equivalent methyl groups of the isopropyl moiety, split by the single methine proton.
- The 1H septet at ~2.9 ppm is the corresponding methine proton, split by the six methyl protons. Its downfield position is a direct result of the deshielding effect of the adjacent ketone.
- The 2H singlet at ~3.7 ppm is characteristic of a methylene group with no adjacent protons, situated between two electron-withdrawing groups (phenyl and carbonyl), which additively shift it downfield.
- The 5H multiplet in the 7.2-7.4 ppm region is the classic signature of a monosubstituted benzene ring.

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